molecular formula C10H11NO4 B14873444 2-((2-Methoxybenzyl)amino)-2-oxoacetic acid

2-((2-Methoxybenzyl)amino)-2-oxoacetic acid

Cat. No.: B14873444
M. Wt: 209.20 g/mol
InChI Key: ZVSHILOFIQLALN-UHFFFAOYSA-N
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Description

2-((2-Methoxybenzyl)amino)-2-oxoacetic acid is an organic compound that features a methoxybenzyl group attached to an amino-oxoacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxybenzyl)amino)-2-oxoacetic acid typically involves the reaction of 2-methoxybenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, followed by purification techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxybenzyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-((2-Methoxybenzyl)amino)-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Methoxybenzyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methoxyphenyl)amino)-2-oxoacetic acid
  • 2-((2-Methoxybenzyl)amino)-2-oxopropanoic acid
  • 2-((2-Methoxybenzyl)amino)-2-oxoacetamide

Uniqueness

2-((2-Methoxybenzyl)amino)-2-oxoacetic acid is unique due to its specific structural features, such as the methoxybenzyl group and the amino-oxoacetic acid backbone. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methylamino]-2-oxoacetic acid

InChI

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)6-11-9(12)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZVSHILOFIQLALN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)O

Origin of Product

United States

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